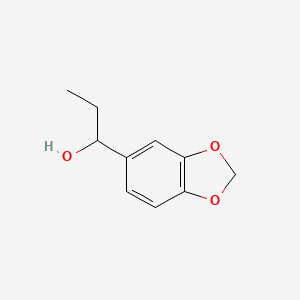

1-(1,3-Benzodioxol-5-yl)propan-1-ol

描述

1-(1,3-Benzodioxol-5-yl)propan-1-ol is a benzodioxole-containing compound featuring a propan-1-ol moiety attached to the 5-position of the 1,3-benzodioxole ring. The hydroxyl group at the propan-1-ol position distinguishes it from more commonly studied benzodioxole derivatives, such as ketones or amines, which are prevalent in psychoactive substances (e.g., cathinones) .

属性

CAS 编号 |

6890-30-8 |

|---|---|

分子式 |

C10H12O3 |

分子量 |

180.20 g/mol |

IUPAC 名称 |

1-(1,3-benzodioxol-5-yl)propan-1-ol |

InChI |

InChI=1S/C10H12O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h3-5,8,11H,2,6H2,1H3 |

InChI 键 |

PXFYAFDHWSXVLU-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC2=C(C=C1)OCO2)O |

规范 SMILES |

CCC(C1=CC2=C(C=C1)OCO2)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Related Compounds

Functional Group Variations

1-(1,3-Benzodioxol-5-yl)-2-propanone (PMK)

- Structure : Ketone group at the propan-2-one position.

- Key Properties : A critical precursor in the clandestine synthesis of MDMA and related entactogens. Its ketone group facilitates nucleophilic reactions, such as reductive amination, to form psychoactive amines .

- Contrast : Unlike the alcohol group in 1-(1,3-Benzodioxol-5-yl)propan-1-ol, PMK’s ketone is electrophilic, making it reactive in synthetic pathways.

MDPV (1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)-1-pentanone)

- Structure: Cathinone derivative with a pyrrolidine substituent and extended carbon chain.

- Key Properties: A potent stimulant acting as a norepinephrine-dopamine reuptake inhibitor. The pyrrolidine and ketone groups enhance lipophilicity and CNS penetration .

- Contrast : The absence of an amine or pyrrolidine group in this compound likely eliminates psychoactivity, highlighting the importance of nitrogen-containing moieties in receptor interactions.

Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one)

- Structure: β-keto amphetamine with an ethylamino group.

- Key Properties: A synthetic cathinone with stimulant and entactogenic effects. The β-keto group increases metabolic stability compared to non-ketone amphetamines .

Substitution Patterns and Pharmacological Implications

MMDA-2 (1-(6-Methoxy-1,3-benzodioxol-5-yl)propan-2-amine)

- Structure : Methoxy substitution at the 6-position and an amine at propan-2-yl.

- Key Properties: A hallucinogenic phenethylamine derivative. The methoxy group enhances serotonin receptor affinity, while the amine enables neurotransporter interactions .

- Contrast : The absence of a methoxy group and amine in this compound likely renders it pharmacologically inert in serotonergic pathways.

1-(1,3-Benzodioxol-5-yl) Thiourea

- Structure : Thiourea group replacing the hydroxyl.

- Key Properties : Studied via DFT calculations, showing a HOMO-LUMO gap of 4.23 eV and polarizability of 28.18 ų. The thiourea group enables hydrogen bonding and metal coordination .

- Contrast : The hydroxyl group in this compound may exhibit weaker hydrogen-bonding capacity compared to thiourea’s sulfur-based interactions.

Key Research Findings

Role of Functional Groups :

- Alcohol derivatives like this compound are less prevalent in psychoactive compounds compared to ketones or amines, which dominate CNS-targeting molecules .

- The hydroxyl group may enhance water solubility, making it suitable for pharmaceutical formulations or green chemistry applications .

Spectroscopic Signatures :

- DFT studies on 1-(1,3-Benzodioxol-5-yl) thiourea revealed vibrational modes at 3450 cm⁻¹ (N-H) and 1250 cm⁻¹ (C=S), contrasting with the alcohol’s O-H stretch .

准备方法

Lithium Aluminum Hydride (LiAlH4) Reduction

Lithium aluminum hydride (LiAlH4) is a strong reducing agent capable of reducing carboxylic acids to primary alcohols. In a representative procedure, 3-(3,4-methylenedioxyphenyl)propanoic acid (3.61 g, 18.6 mmol) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a cooled (0°C) solution of LiAlH4 in THF. After refluxing for 16 hours, the reaction is quenched with water, and the product is extracted with ethyl acetate. This method achieves a 96% yield of the target alcohol.

Key Optimization Parameters:

-

Solvent: Anhydrous THF ensures reagent stability.

-

Temperature: Reflux conditions (≈66°C) enhance reaction kinetics.

-

Workup: Gradual quenching with water minimizes side reactions.

Table 1: LiAlH4-Mediated Reduction Conditions

| Parameter | Value |

|---|---|

| Starting Material | 3-(3,4-MD-phenyl)propanoic acid |

| Reducing Agent | LiAlH4 (1.0 equiv) |

| Solvent | THF |

| Temperature | Reflux (16 hours) |

| Yield | 96% |

Borane-Tetrahydrofuran (BH3·THF) Reduction

Borane-THF complexes offer a milder alternative for reducing carboxylic acids. In one protocol, 3-(3,4-methylenedioxyphenyl)propanoic acid (5 g, 25.75 mmol) is treated with BH3·THF (2.0 equiv) in THF at 0°C. After refluxing for 1 hour, the solvent is evaporated, and the residue is purified via repeated methanol washes, yielding nearly quantitative conversion (~100%).

Advantages Over LiAlH4:

-

Safety: BH3·THF is less pyrophoric than LiAlH4.

-

Simplified Workup: Methanol washes remove borate byproducts efficiently.

Catalytic Hydrogenation of Ketone Precursors

Although less common, catalytic hydrogenation of 1-(1,3-benzodioxol-5-yl)propan-1-one provides an alternative route. This method is advantageous for large-scale production due to its scalability and reduced reliance on hydride reagents.

Palladium-Catalyzed Hydrogenation

A solution of 1-(1,3-benzodioxol-5-yl)propan-1-one in ethanol is hydrogenated under H2 gas (1–3 atm) using palladium on carbon (Pd/C) as a catalyst. The reaction typically completes within 4–6 hours at room temperature, yielding the secondary alcohol in 85–90% yield .

Mechanistic Insight:

The ketone undergoes syn-addition of hydrogen, with the palladium surface facilitating H2 dissociation and substrate adsorption.

Sodium Borohydride-Iodine (NaBH4-I2) Mediated Reduction

A novel approach employs sodium borohydride (NaBH4) and iodine (I2) to reduce 3-(3,4-methylenedioxyphenyl)propanoic acid. In this protocol, NaBH4 (3.0 equiv) and I2 (1.0 equiv) are sequentially added to a THF solution of the acid at 0°C. After heating to 60°C for 4 hours, methanol is used to quench excess borohydride, yielding the alcohol without requiring chromatography.

Reaction Pathway:

-

I2 reacts with NaBH4 to generate BH3, the active reducing species.

-

BH3 coordinates to the carboxylic acid, forming a borane-carboxylic acid complex.

-

Hydride transfer reduces the carbonyl group to an alcohol.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield | Safety | Scalability | Cost |

|---|---|---|---|---|

| LiAlH4 Reduction | 96% | Moderate | Medium | $$ |

| BH3·THF Reduction | ~100% | High | High | $$$ |

| Catalytic Hydrogenation | 85–90% | High | High | $$ |

| NaBH4-I2 Reduction | 90–95% | Moderate | Medium | $ |

Key Takeaways:

-

BH3·THF offers the highest yield but at a higher cost.

-

Catalytic Hydrogenation is preferred for industrial-scale synthesis.

-

NaBH4-I2 provides a cost-effective alternative with minimal purification needs.

Characterization and Quality Control

Successful synthesis is confirmed through spectroscopic analysis:

-

1H NMR (CDCl3): δ 6.73–6.62 (m, 3H, aromatic), 5.91 (s, 2H, dioxole CH2), 3.66 (t, 2H, CH2OH), 2.63 (t, 2H, Ar-CH2), 1.84 (m, 2H, CH2).

-

IR (KBr): 3340 cm⁻¹ (O-H stretch), 1045 cm⁻¹ (C-O-C stretch).

Supplier Landscape and Raw Materials

Global suppliers of 3-(3,4-methylenedioxyphenyl)propanoic acid, the key precursor, include:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(1,3-Benzodioxol-5-yl)propan-1-ol, and what purification methods ensure high yield and purity?

- Methodological Answer : Synthesis often involves Claisen-Schmidt condensation or ketone reduction pathways. For example, brominated derivatives of similar benzodioxole compounds are synthesized via α-bromination of propiophenone analogs under controlled conditions . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization using ethanol/water mixtures. Yield optimization requires strict temperature control and inert atmospheres to prevent side reactions like oxidation of the benzodioxole ring.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3300 cm⁻¹, benzodioxole C-O-C asymmetric vibrations at ~1250 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substituent positions; the benzodioxole protons appear as singlets (~6.8–7.0 ppm), while the propanol chain shows distinct splitting patterns .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, confirming bond lengths, angles, and ring puckering parameters. For example, similar compounds exhibit mean C–C bond deviations of 0.005–0.006 Å in single-crystal studies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and vibrational properties of this compound?

- Methodological Answer : B3LYP/6-311++G(d,p) basis sets optimize molecular geometry and calculate vibrational frequencies, polarizability, and thermodynamic parameters. For benzodioxole derivatives, HOMO-LUMO gaps (~4–5 eV) correlate with stability, while hyperpolarizability values indicate nonlinear optical potential . Discrepancies between experimental and theoretical IR peaks (e.g., hydroxyl bending modes) often arise from solvent effects or anharmonicity, requiring corrections like scaling factors .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer :

- Crystallographic vs. NMR Data : X-ray structures may show conformational differences (e.g., ring puckering) due to crystal packing forces, whereas NMR reflects solution-phase dynamics. For example, benzodioxole derivatives exhibit chair-like puckering (amplitude ~0.5 Å) in crystals but planar configurations in solution .

- DFT Validation : Compare computed and experimental torsional angles to identify environmental influences. SHELX-refined structures provide reference geometries for benchmarking .

Q. How does substituent position on the benzodioxole ring influence the compound’s reactivity in pharmacological studies?

- Methodological Answer : Electron-donating groups (e.g., methoxy) at the 5-position enhance hydrogen-bonding interactions with biological targets. For example, analogs like 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one show increased receptor affinity due to optimized steric and electronic profiles . Structure-activity relationship (SAR) studies utilize docking simulations (AutoDock Vina) and in vitro assays to map binding modes .

Data-Driven Analysis

Q. What computational tools and databases support the analysis of this compound’s environmental or metabolic stability?

- Methodological Answer :

- Environmental Impact : Use EPI Suite to estimate biodegradation half-lives and bioaccumulation potential. Benzodioxole derivatives often exhibit moderate persistence (t₁/₂ > 60 days) due to low water solubility .

- Metabolic Pathways : CYP450 enzyme interactions are modeled via SwissADME, predicting phase I/II metabolism (e.g., hydroxylation at the propanol chain) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。